molecular formula C17H16N2S3 B11498508 (8Z)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

(8Z)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Cat. No.: B11498508
M. Wt: 344.5 g/mol
InChI Key: DFVOJYCFQPZRSP-KHPPLWFESA-N
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Description

(8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is a complex organic compound featuring a quinazoline core with thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific pathways in diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core but different substituents.

    Thiophene-Containing Compounds: Molecules featuring thiophene rings with various functional groups.

Uniqueness

What sets (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE apart is its unique combination of a quinazoline core with thiophene substituents, providing distinct chemical and biological properties not found in other similar compounds.

This detailed overview should provide a comprehensive understanding of (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N2S3

Molecular Weight

344.5 g/mol

IUPAC Name

(8Z)-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C17H16N2S3/c20-17-18-15-11(10-12-5-2-8-21-12)4-1-6-13(15)16(19-17)14-7-3-9-22-14/h2-3,5,7-10,16H,1,4,6H2,(H2,18,19,20)/b11-10-

InChI Key

DFVOJYCFQPZRSP-KHPPLWFESA-N

Isomeric SMILES

C1C/C(=C/C2=CC=CS2)/C3=C(C1)C(NC(=S)N3)C4=CC=CS4

Canonical SMILES

C1CC(=CC2=CC=CS2)C3=C(C1)C(NC(=S)N3)C4=CC=CS4

Origin of Product

United States

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